3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride
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Overview
Description
3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride is an organic compound with the molecular formula C9H9FO3S. It is a derivative of 3,4-dihydro-2H-1-benzopyran, also known as chroman, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The sulfonyl fluoride group attached to the 4th position of the chroman ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dihydro-2H-1-benzopyran.
Sulfonylation: The chroman derivative undergoes sulfonylation using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Fluorination: The sulfonylated intermediate is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) to introduce the fluoride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The chroman ring can undergo oxidation to form chromone derivatives or reduction to form dihydrochroman derivatives.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Chromone Derivatives: Formed by oxidation of the chroman ring.
Dihydrochroman Derivatives: Formed by reduction of the chroman ring.
Scientific Research Applications
3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonyl fluoride-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride involves its interaction with molecular targets, particularly enzymes. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes. This covalent modification can inhibit enzyme activity, leading to various biological effects. The chroman ring may also contribute to the compound’s overall bioactivity by interacting with hydrophobic pockets in the target proteins.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1-benzopyran: The parent compound without the sulfonyl fluoride group.
3,4-dihydro-2H-1-benzopyran-4-sulfonyl chloride: The sulfonyl chloride derivative used as an intermediate in the synthesis.
3,4-dihydro-2H-1-benzopyran-4-sulfonamide: The sulfonamide derivative formed by reaction with amines.
Uniqueness
3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity. The combination of the chroman ring and the sulfonyl fluoride group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3S/c10-14(11,12)9-5-6-13-8-4-2-1-3-7(8)9/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNVWHDPKOXACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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